

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Aminobenzothiazole

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Compound of Interest

Compound Name: *Benzo[d]thiazol-7-amine*

Cat. No.: *B073251*

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Preamble: Navigating the Data Landscape for a Niche Isomer

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with isomers like 2-aminobenzothiazole and 6-aminobenzothiazole being extensively studied and utilized.[1][2] The 7-amino isomer, however, represents a more specialized and less-characterized entity within this chemical family. Consequently, extensive experimental data on its physicochemical properties are not as readily available in public databases or commercial catalogs. This guide, therefore, serves a dual purpose: first, to present the available predicted and known structural information for 7-aminobenzothiazole, and second, to provide a robust framework of detailed, field-proven experimental protocols. For the researcher who has synthesized or is working with this specific isomer, this document provides the authoritative "how-to" for comprehensive characterization, explaining not just the steps but the scientific rationale behind them.

I. Molecular Structure and Foundational Characteristics

The precise arrangement of atoms and their electronic nature are the primary determinants of a molecule's behavior. 7-Aminobenzothiazole's structure, featuring a bicyclic aromatic system with a key amino functional group, dictates its potential as a hydrogen bond donor and its overall polarity and reactivity.

- Molecular Formula: C₇H₆N₂S

- Molecular Weight: 150.20 g/mol
- Canonical SMILES: Nc1cccc2scnc12

Caption: Molecular structure of 7-aminobenzothiazole.

Table 1: Predicted and Known Physicochemical Properties

The following table summarizes key physicochemical properties. It is critical to note that many of these values for the 7-amino isomer are computationally predicted and should be confirmed experimentally.

Property	Value (Predicted/Known)	Rationale & Significance
Melting Point (°C)	Data not available; requires experimental determination.	Indicates purity and lattice energy. Crucial for formulation and stability studies.
Boiling Point (°C)	Data not available; requires experimental determination.	Reflects intermolecular forces. Important for purification and process chemistry.
Aqueous Solubility	Predicted to be low; requires experimental confirmation.	Governs bioavailability and formulation options. Expected to be pH-dependent.
pKa (Conjugate Acid)	~2.5 - 3.5 (Estimated based on related structures)	Determines the ionization state at physiological pH. Critical for ADME properties.[3]
LogP	~1.5 - 2.0 (Estimated based on related structures)	Measures lipophilicity. Key predictor of membrane permeability and absorption.

II. Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation in organic chemistry. For 7-aminobenzothiazole, ^1H and ^{13}C NMR will confirm the connectivity of all atoms.

Expertise & Causality: The choice of a deuterated solvent (e.g., DMSO-d₆) is critical. Its purpose is to provide a lock signal for the spectrometer without introducing proton signals that would overlap with and obscure the analyte's peaks. The aromatic protons will appear downfield (typically 6.5-8.0 ppm) due to the deshielding effect of the ring current, and their splitting patterns (coupling) will reveal their adjacent relationships, confirming the "7-amino" substitution pattern.

Self-Validating Protocol: Acquiring ^1H and ^{13}C NMR Spectra

- **Sample Preparation:** Accurately weigh 5-10 mg of purified 7-aminobenzothiazole and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) inside a clean NMR tube.
- **Instrument Calibration:** Insert the tube into the NMR spectrometer. The instrument will be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, which is essential for high-resolution spectra.
- **^1H Spectrum Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C Spectrum Acquisition:** Acquire the carbon spectrum. Due to the low natural abundance of ^{13}C , this requires a significantly longer acquisition time or a higher sample concentration.
- **Data Processing:** Apply Fourier transformation to the raw data (Free Induction Decay). The resulting spectra must be phase-corrected and baseline-corrected to allow for accurate integration and peak picking.
- **Structural Confirmation:** The final spectra are validated against the expected structure. The number of signals, their chemical shifts, integration (for ^1H), and coupling patterns should all

be consistent with the 7-aminobenzothiazole structure.

B. UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's conjugated π -system.

Expertise & Causality: The benzothiazole core is a strong chromophore. We expect to see characteristic $\pi \rightarrow \pi^*$ transitions. The position of the maximum absorbance (λ_{max}) can be sensitive to the solvent polarity and pH, especially due to the ionizable amino group. This pH sensitivity can be exploited to experimentally determine the pKa.

Self-Validating Protocol: UV-Vis Absorbance Spectrum

- **Stock Solution:** Prepare a stock solution of 7-aminobenzothiazole of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.
- **Working Solution:** Create a dilute working solution from the stock to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 Absorbance Units).
- **Blanking:** Fill a quartz cuvette with the pure solvent and use it to zero the instrument (the "blank"). This subtracts the absorbance of the solvent itself.
- **Spectrum Acquisition:** Replace the blank with the sample cuvette and scan a range of wavelengths (e.g., 200-450 nm).
- **Data Validation:** The resulting spectrum should be smooth and reproducible. The λ_{max} should be a distinct peak. Using the Beer-Lambert Law ($A = \epsilon cl$), the molar absorptivity (ϵ), a constant for the compound under these conditions, can be calculated as a validation check.

III. Core Pharmaceutical Properties: Solubility and Lipophilicity

For any compound intended for biological application, understanding its solubility and lipophilicity is non-negotiable. These properties govern how a drug is absorbed, distributed, and ultimately, its efficacy.

A. Thermodynamic Aqueous Solubility

This measures the true equilibrium concentration of a compound in an aqueous medium.

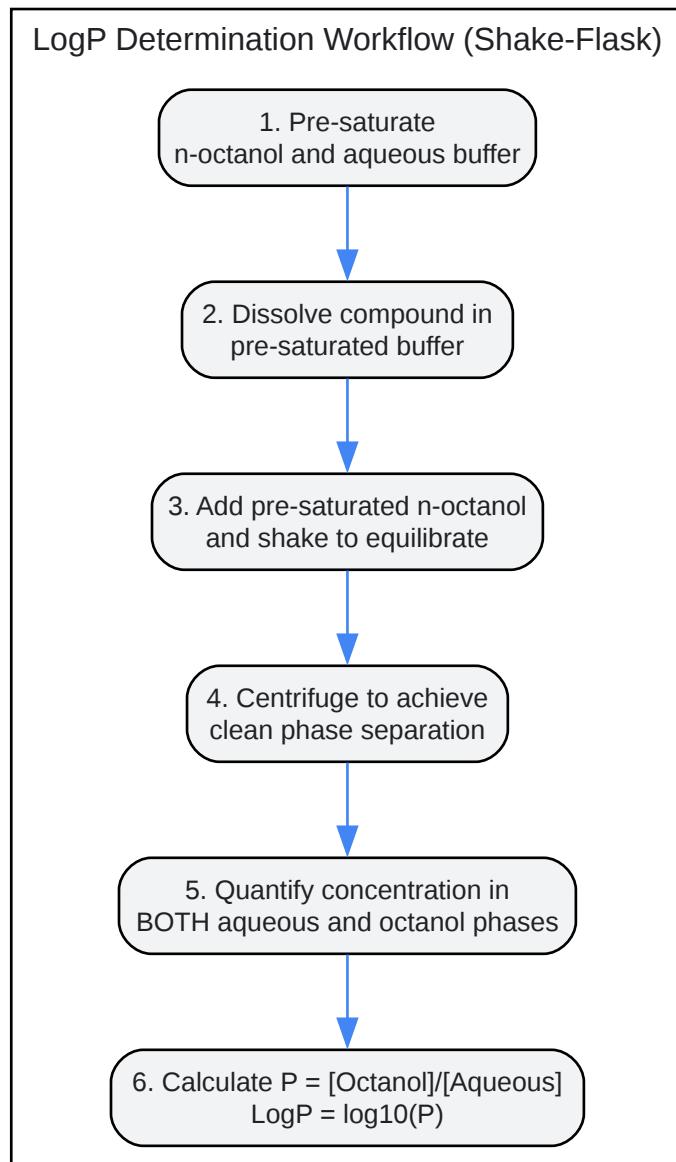
Expertise & Causality: The "shake-flask" method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a solubility value that is independent of dissolution rate.^[4] Agitating for 24-48 hours is crucial to ensure this equilibrium is achieved, preventing an underestimation of solubility.

Self-Validating Protocol: Shake-Flask Solubility Determination

- **Preparation:** Add an excess amount of solid 7-aminobenzothiazole to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure a saturated solution is formed.
- **Equilibration:** Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.
- **Phase Separation:** After equilibration, remove the vial and let it stand. Centrifuge the sample at high speed to pellet all undissolved solids.
- **Sample Analysis:** Carefully remove an aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent and analyze the concentration using a validated analytical method, such as HPLC-UV, against a standard curve.
- **Validation:** The experiment should be run in triplicate to ensure reproducibility. The presence of solid material at the end of the experiment validates that saturation was achieved.

B. Lipophilicity (Octanol-Water Partition Coefficient, LogP)

LogP is the measure of a compound's differential solubility between an organic phase (n-octanol) and an aqueous phase, serving as a key indicator of its lipophilicity.



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Caption: Standard workflow for experimental LogP determination.

Self-Validating Protocol: Shake-Flask LogP Determination

- Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer (and vice-versa) by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.

- Compound Addition: Dissolve a known amount of 7-aminobenzothiazole in the pre-saturated aqueous buffer.
- Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a vial.
- Equilibration: Shake the vial vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: Centrifuge the vial to ensure a sharp, clean separation between the octanol and aqueous layers.
- Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers. Determine the concentration in each phase using HPLC-UV.
- Validation & Calculation: The total amount of compound recovered from both phases should match the initial amount added, validating the experiment. The partition coefficient, P , is the ratio of the concentration in octanol to the concentration in water. $\text{Log}P$ is the base-10 logarithm of P .

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